molecular formula C9H9Cl2N B8807892 5,7-dichloro-2,3-dihydro-1H-inden-1-amine

5,7-dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No. B8807892
M. Wt: 202.08 g/mol
InChI Key: JXFAAKRSQWLCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dichloro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H9Cl2N and its molecular weight is 202.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dichloro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,7-dichloro-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2

InChI Key

JXFAAKRSQWLCQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A soln. of BH3 (0.6 mL, 1M in THF) was added to a soln. of 5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime (0.31 mmol) in 1 mL THF. The reaction mixture was heated to 60° C. for 3 days. An aq. 1M NaOH soln was added and heating to 60° C. was continued for another 24 h. The solvent was removed under vacuo, the residue was diluted with a sat. aq. NaHCO3 soln. and extracted 3 times with EtOAc. The comb. org. layers were dried over MgSO4 and conc. in vacuo to give the desired product as colorless oil.
Name
5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of BH3 (0.6 mL, 1M in THF) was added to a solution of 5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime (0.31 mmol) in 1 mL THF. The reaction mixture was heated to 60° C. for 3 days. An aq. 1M NaOH solution was added and heating to 60° C. was continued for another 24 h. The solvent was removed under vacuo, the residue was diluted with a sat. aq. NaHCO3 solution and extracted 3 times with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as colorless oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5,7-dichloro-2,3-dihydro-1H-inden-1-one O-methyl oxime
Quantity
0.31 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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